molecular formula C8H10N2O3 B1652283 Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate CAS No. 1422344-29-3

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate

Cat. No.: B1652283
CAS No.: 1422344-29-3
M. Wt: 182.18
InChI Key: AKIRFRIMCOPEQA-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate is a heterocyclic compound that features a fused ring system containing both pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyrrole-3-carboxylate with an appropriate oxazole precursor under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]pyrazole-2-carboxylate
  • Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate
  • Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]imidazole-2-carboxylate

Uniqueness

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate is unique due to the presence of both pyrrole and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-5-3-9-4-6(5)13-7/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIRFRIMCOPEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157324
Record name 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-29-3
Record name 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
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Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
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Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
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Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
Reactant of Route 5
Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
Reactant of Route 6
Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate

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